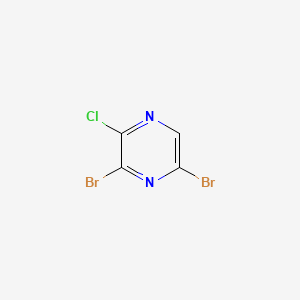
3,5-二溴-2-氯吡嗪
概述
描述
3,5-Dibromo-2-Chloropyrazine is a heterocyclic organic compound with the molecular formula C4HBr2ClN2. It is a derivative of pyrazine, characterized by the presence of two bromine atoms and one chlorine atom attached to the pyrazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
科学研究应用
3,5-Dibromo-2-Chloropyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
安全和危害
3,5-Dibromo-2-chloropyrazine is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use non-sparking tools .
作用机制
Target of Action
3,5-Dibromo-2-Chloropyrazine is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
As a derivative of pyrrolopyrazine, it may share similar modes of action with other compounds in this class
Biochemical Pathways
Given the broad biological activities of pyrrolopyrazine derivatives, it is likely that multiple pathways are involved
Result of Action
As a derivative of pyrrolopyrazine, it may share similar effects with other compounds in this class
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-Chloropyrazine can be synthesized through the bromination of 2-chloropyrazine. The reaction typically involves the use of bromine in the presence of a catalyst such as cuprous chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of reagents to avoid any hazardous situations .
Industrial Production Methods
In an industrial setting, the production of 3,5-Dibromo-2-Chloropyrazine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are strictly adhered to due to the toxic nature of the reagents involved.
化学反应分析
Types of Reactions
3,5-Dibromo-2-Chloropyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
相似化合物的比较
Similar Compounds
3,5-Dichloropyrazine: Similar in structure but with chlorine atoms instead of bromine.
2,3,5-Tribromopyrazine: Contains three bromine atoms attached to the pyrazine ring.
2-Chloropyrazine: The parent compound with only one chlorine atom.
Uniqueness
3,5-Dibromo-2-Chloropyrazine is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in various fields of research and industry.
属性
IUPAC Name |
3,5-dibromo-2-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClN2/c5-2-1-8-4(7)3(6)9-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZURIDUDWMEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693607 | |
| Record name | 3,5-Dibromo-2-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082843-70-6 | |
| Record name | 3,5-Dibromo-2-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
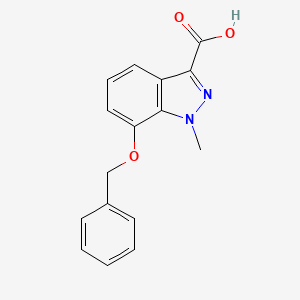

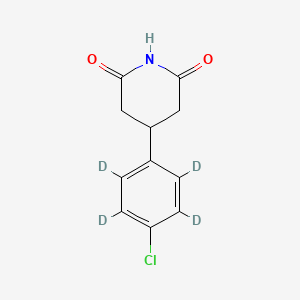
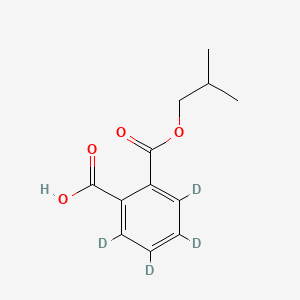
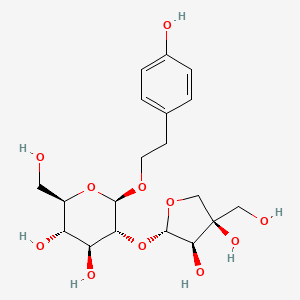
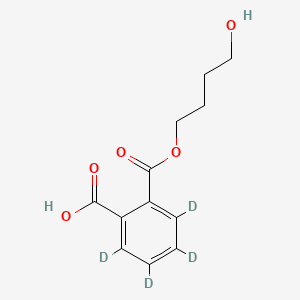

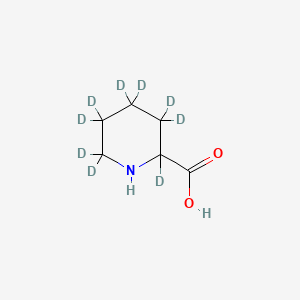
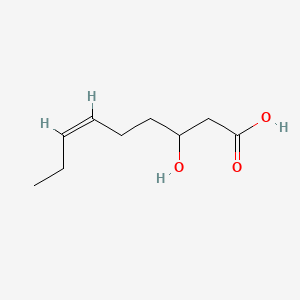
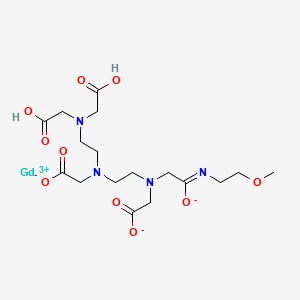
![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)
